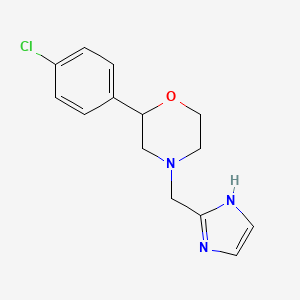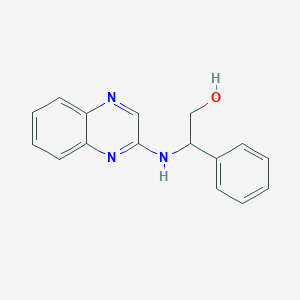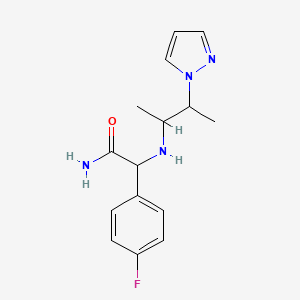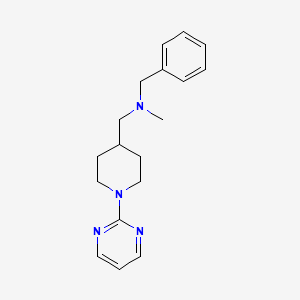
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine, also known as CMI, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine exerts its biological activities by inhibiting the activity of certain enzymes and proteins, such as tyrosine kinases and topoisomerases. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has also been found to modulate the activity of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, such as Candida albicans and Staphylococcus aureus. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has also been found to inhibit the proliferation of cancer cells, such as breast cancer and lung cancer cells. In addition, 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to modulate the activity of neurotransmitters, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine in lab experiments is its wide range of biological activities. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to exhibit antifungal, antibacterial, antiviral, and anticancer properties, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine in lab experiments is its potential toxicity. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to explore the structure-activity relationship of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine, which may lead to the development of more potent and selective derivatives. Additionally, the use of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine in combination with other drugs or therapies may enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine involves the reaction of 4-chlorobenzaldehyde with morpholine and imidazole in the presence of a catalyst. The reaction yields 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine as a white powder with a melting point of 225-226°C.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-12-3-1-11(2-4-12)13-9-18(7-8-19-13)10-14-16-5-6-17-14/h1-6,13H,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQBBHLSVOKXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)


![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)
![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)

![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)